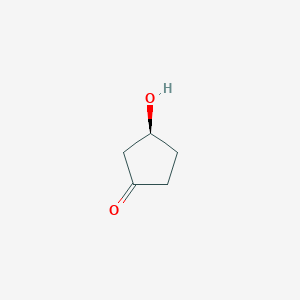
(s)-3-Hydroxycyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-3-Hydroxycyclopentanone is an organic compound with the molecular formula C5H8O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(s)-3-Hydroxycyclopentanone can be synthesized through several methods. One common approach involves the reduction of 3-oxocyclopentanone using a chiral reducing agent. This method ensures the production of the (s)-enantiomer with high enantiomeric purity. Another method involves the asymmetric hydrogenation of 3-hydroxycyclopent-2-enone using a chiral catalyst.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of 3-hydroxycyclopent-2-enone. This process typically involves the use of a chiral catalyst to ensure the selective production of the (s)-enantiomer. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(s)-3-Hydroxycyclopentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-oxocyclopentanone.
Reduction: It can be reduced to form cyclopentanol.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 3-oxocyclopentanone
Reduction: Cyclopentanol
Substitution: Various substituted cyclopentanones depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(s)-3-Hydroxycyclopentanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of (s)-3-Hydroxycyclopentanone involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze its conversion to other biologically active compounds. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxycyclopentanone: The racemic mixture of the compound.
3-Oxocyclopentanone: The oxidized form of the compound.
Cyclopentanol: The reduced form of the compound.
Uniqueness
(s)-3-Hydroxycyclopentanone is unique due to its chiral nature, which allows for enantioselective reactions. This property makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and other applications where chirality plays a crucial role.
Eigenschaften
Molekularformel |
C5H8O2 |
|---|---|
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
(3S)-3-hydroxycyclopentan-1-one |
InChI |
InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h4,6H,1-3H2/t4-/m0/s1 |
InChI-Schlüssel |
GULNLSGTYCQLLM-BYPYZUCNSA-N |
Isomerische SMILES |
C1CC(=O)C[C@H]1O |
Kanonische SMILES |
C1CC(=O)CC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


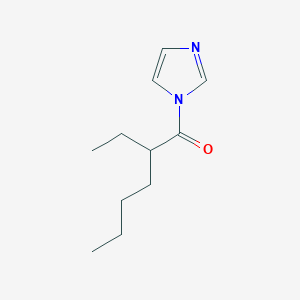
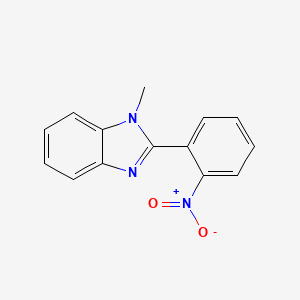
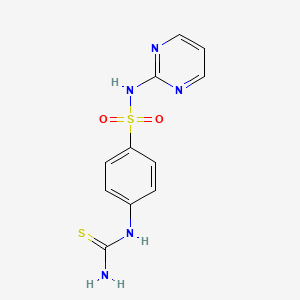
![{[1-(4-Methoxyphenyl)propan-2-yl]amino}acetonitrile](/img/structure/B12931886.png)

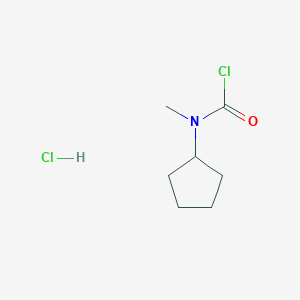
![(R)-2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B12931898.png)
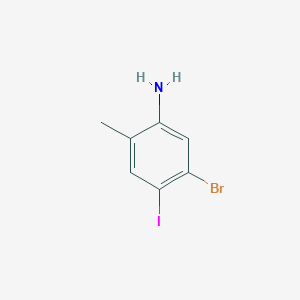

![(7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine oxalate](/img/structure/B12931913.png)

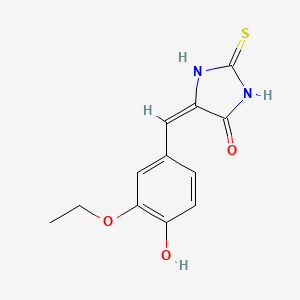
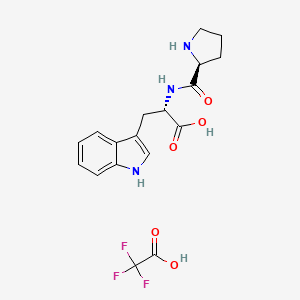
![(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12931950.png)
